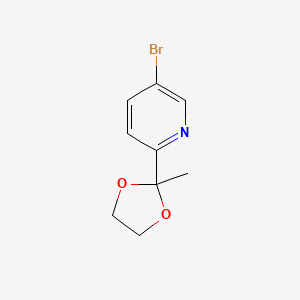

5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine

Vue d'ensemble

Description

5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine is a chemical compound with the molecular formula C9H10BrNO2. It is characterized by a bromine atom attached to the second position of a pyridine ring, which also contains a 2-methyl-1,3-dioxolan-2-yl group. This compound is typically a colorless to pale yellow solid and is soluble in common organic solvents.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound often begins with 2-methyl-1,3-dioxolane and pyridine derivatives.

Reaction Conditions: The reaction typically involves bromination under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring.

Industrial Production Methods:

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Amines and alcohols.

Substitution Products: Amides, ethers, and other substituted pyridines.

Applications De Recherche Scientifique

Organic Synthesis

Building Block for Complex Molecules

5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine serves as a valuable building block in organic synthesis. Its bromine atom enhances the reactivity of the pyridine ring, facilitating nucleophilic substitution reactions. This property is crucial for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

Synthesis of Bipyridine Derivatives

The compound is also utilized in the synthesis of bipyridine derivatives through various coupling reactions such as Suzuki, Negishi, and Stille coupling. These methods enable the formation of biologically active molecules and ligands for catalysts.

Pharmaceutical Applications

Development of Antimicrobial Agents

Research has indicated that derivatives of 5-bromo-pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess minimum inhibitory concentration (MIC) values as low as 0.355 µM against pathogens like Candida albicans and Aspergillus niger. The structural modifications provided by the dioxolane moiety can enhance these biological activities.

Antiviral Activity

The antiviral potential of halogenated pyrimidines has been extensively studied. Compounds similar to this compound have shown effectiveness against various viral pathogens, including norovirus and Ebola virus. Certain derivatives demonstrated effective antiviral activity with EC50 values ranging from 3.0 µM to 8.3 µg/mL against these viruses.

Antidiabetic Properties

Another area of investigation is the antidiabetic properties associated with pyrimidine derivatives. Compounds have been shown to influence glucose metabolism and insulin sensitivity in various models, suggesting their potential as therapeutic agents in diabetes management.

Materials Science

Production of Advanced Materials

In addition to its applications in medicinal chemistry, this compound can be used in the production of advanced materials such as polymers and nanomaterials. The dioxolane group can enhance the stability and bioavailability of materials developed from this compound .

Case Studies

| Application Area | Study Focus | Results |

|---|---|---|

| Antimicrobial Activity | Evaluation against C. albicans and A. niger | MIC values as low as 0.355 µM |

| Antiviral Activity | Effectiveness against norovirus and Ebola virus | EC50 values from 3.0 µM to 8.3 µg/mL |

| Antidiabetic Properties | Influence on glucose metabolism | Improved insulin sensitivity in model organisms |

Mécanisme D'action

The mechanism by which 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the context of its use.

Comparaison Avec Des Composés Similaires

5-Bromo-2-(1,3-dioxolan-2-yl)thiazole: Similar structure but with a thiazole ring instead of pyridine.

5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)thiazole: Another variant with a thiazole ring.

5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyrimidine: Similar pyridine derivative but with a pyrimidine ring.

Uniqueness: The presence of the pyridine ring in 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine gives it distinct chemical properties compared to thiazole and pyrimidine derivatives. Its reactivity and applications in organic synthesis and biological studies highlight its uniqueness.

Activité Biologique

5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the bromine atom and the dioxolane moiety enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound based on existing research, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound consists of a pyridine ring substituted with a bromine atom and a dioxolane group. The structural formula can be represented as follows:

Unique Features

| Feature | Description |

|---|---|

| Bromine Atom | Enhances reactivity and potential for halogen bonding interactions. |

| Dioxolane Group | Increases stability and bioavailability; may participate in various chemical reactions. |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity.

- Receptor Modulation : It can influence receptor functions, potentially leading to therapeutic effects in various biological systems.

- Nucleophilic Reactions : The bromine atom increases the susceptibility of the pyridine ring to nucleophilic substitutions, which can lead to the formation of biologically active derivatives.

Biological Activities

Research indicates that compounds similar to this compound exhibit several biological activities:

Antimicrobial Activity

Studies have shown that brominated pyridines possess significant antimicrobial properties. For instance, compounds with similar structures have been reported to inhibit bacterial growth effectively .

Anticancer Potential

Some derivatives are being investigated for their anticancer properties due to their ability to interact with cellular pathways involved in cancer progression .

Case Study 1: Enzyme Inhibition

A study explored a series of brominated pyridines as inhibitors of specific enzymes involved in metabolic pathways. The results indicated that these compounds could inhibit enzyme activity at low concentrations while maintaining low toxicity levels .

Case Study 2: Receptor Interaction

Another investigation focused on the receptor-modulating effects of pyridine derivatives, including this compound. The findings suggested that these compounds could selectively modulate receptor activity associated with inflammation and pain pathways .

Summary of Biological Activity

The table below summarizes the potential biological activities associated with this compound based on current research:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; potential for use in developing new antibiotics. |

| Anticancer | Shows promise in inhibiting cancer cell proliferation through enzyme modulation. |

| Anti-inflammatory | May reduce inflammation by modulating specific receptors involved in inflammatory responses. |

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions due to the presence of the bromine atom. For example:

-

Reaction Conditions :

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base: Potassium phosphate (K₃PO₄)

-

Solvent: 1,4-Dioxane or toluene

-

Temperature: 80–100°C

-

-

Outcomes :

Coupling with arylboronic acids replaces the bromine atom with aryl groups, yielding 5-aryl-2-(2-methyl-1,3-dioxolan-2-yl)pyridines (Figure 1). This reaction is highly efficient for synthesizing biaryl derivatives, with yields ranging from 55% to 90% depending on steric and electronic effects of the boronic acid .

| Entry | Boronic Acid | Product Yield | Selectivity (4- vs. 3-substitution) |

|---|---|---|---|

| 1 | Phenyl | 72% | 8:1 |

| 2 | 4-Methoxyphenyl | 68% | 5.5:1 |

| 3 | 2-Naphthyl | 62% | 3.7:1 |

Key Insight : The dioxolane group stabilizes intermediates during catalytic cycles, enhancing coupling efficiency .

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic substitution under basic conditions:

-

Reagents :

-

Nucleophiles: Amines, alkoxides, or thiols

-

Base: Potassium hydroxide (KOH) or sodium hydride (NaH)

-

Solvent: Dimethylacetamide (DMAc) or THF

-

-

Example Reaction :

Substitution with 2-ethyl-1-hexanol produces ether derivatives (e.g., 4-((2-ethylhexyl)oxy)-2-(2-methyl-1,3-dioxolan-2-yl)pyridine) with up to 90% yield and 12.9:1 selectivity for the 4-substituted product .

Mechanistic Note : The reaction proceeds via a concerted SNAr pathway, where the electron-deficient pyridine ring facilitates nucleophilic attack .

Base-Catalyzed Isomerization

Under strongly basic conditions, bromine migration can occur:

-

Conditions :

-

Base: KOH with 18-crown-6 as a phase-transfer catalyst

-

Solvent: Cyclohexane or 1,4-dioxane

-

Temperature: 80°C

-

-

Outcome :

Isomerization converts 5-bromo isomers to 4-bromo derivatives (Figure 2). For instance, 5-bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine isomerizes to 4-bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine with 74% conversion in 21 hours .

Implication : This method enables regioselective access to 4-bromo isomers, which are otherwise challenging to synthesize directly.

Dioxolane Ring-Opening Reactions

The 2-methyl-1,3-dioxolane moiety undergoes hydrolysis under acidic or reductive conditions:

-

Acidic Hydrolysis :

-

Reagents: HCl or H₂SO₄ in aqueous ethanol

-

Product: 5-Bromo-2-(2-hydroxypropan-2-yl)pyridine

-

-

Reductive Ring-Opening :

-

Reagents: NaBH₄ or LiAlH₄

-

Product: 5-Bromo-2-(2-methyl-1,2-diol)pyridine

-

Applications : These reactions are critical for deprotecting functional groups in multi-step syntheses .

Oxidation and Reduction Reactions

-

Oxidation :

Treatment with KMnO₄ oxidizes the pyridine ring to pyridine N-oxide, enhancing electrophilicity for subsequent reactions. -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering its electronic properties.

Comparative Reactivity with Analogues

The methyl group on the dioxolane ring distinguishes its reactivity from non-methylated analogues:

| Compound | Bromine Position | Dioxolane Substituent | Key Reactivity Difference |

|---|---|---|---|

| 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine | 5 | No methyl group | Lower steric hindrance in coupling |

| This compound | 5 | 2-Methyl group | Enhanced stability under basic conditions |

Theoretical Studies

Density functional theory (DFT) calculations (B3LYP/6-31G(d,p)) reveal:

Propriétés

IUPAC Name |

5-bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-9(12-4-5-13-9)8-3-2-7(10)6-11-8/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUQSFOCAUQIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00730476 | |

| Record name | 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214701-33-4 | |

| Record name | 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.